
3-Ethyl-3-hexanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-3-hexanamine hydrochloride: is an organic compound that belongs to the class of amines. It is a derivative of hexanamine, where an ethyl group is attached to the third carbon of the hexane chain. This compound is commonly used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-3-hexanamine hydrochloride typically involves the alkylation of hexanamine with ethyl halides under basic conditions. The reaction can be carried out using sodium or potassium hydroxide as the base in an organic solvent like ethanol or methanol. The reaction is usually performed at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 3-Ethyl-3-hexanamine hydrochloride can undergo oxidation reactions to form corresponding oxides or amides.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Formation of amides or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives or other substituted amines.
Applications De Recherche Scientifique
Chemistry: 3-Ethyl-3-hexanamine hydrochloride is used as a building block in organic synthesis. It is employed in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of amines on cellular processes. It can be used as a model compound to investigate amine metabolism and transport.
Medicine: The compound has potential applications in the development of new drugs, particularly those targeting the central nervous system. It can be used as a precursor for the synthesis of active pharmaceutical ingredients.
Industry: In the industrial sector, this compound is used in the production of surfactants, corrosion inhibitors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Ethyl-3-hexanamine hydrochloride involves its interaction with biological targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways, leading to changes in cellular function.
Comparaison Avec Des Composés Similaires
Hexanamine: A primary amine with a similar structure but lacking the ethyl group.
3-Methyl-3-hexanamine: A derivative with a methyl group instead of an ethyl group.
3-Propyl-3-hexanamine: A derivative with a propyl group instead of an ethyl group.
Uniqueness: 3-Ethyl-3-hexanamine hydrochloride is unique due to the presence of the ethyl group at the third carbon, which can influence its reactivity and interaction with biological targets. This structural feature can impart distinct properties, making it suitable for specific applications in research and industry.
Propriétés
Numéro CAS |
56065-47-5 |
|---|---|
Formule moléculaire |
C8H20ClN |
Poids moléculaire |
165.70 g/mol |
Nom IUPAC |
3-ethylhexan-3-ylazanium;chloride |
InChI |
InChI=1S/C8H19N.ClH/c1-4-7-8(9,5-2)6-3;/h4-7,9H2,1-3H3;1H |
Clé InChI |
MHJOKATYCDQHDI-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CC)(CC)[NH3+].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




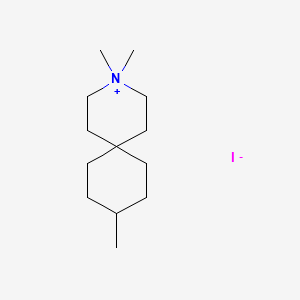
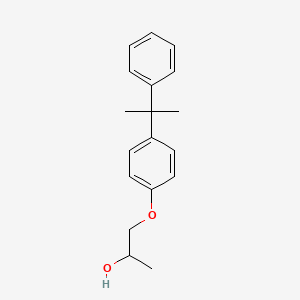
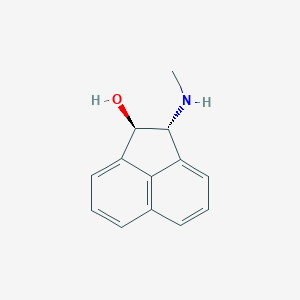
![N,N'-Naphthalene-1,5-diylbis[3-hydroxy-4-[(2-methoxy-4-nitrophenyl)azo]naphthalene-2-carboxamide]](/img/structure/B13763961.png)
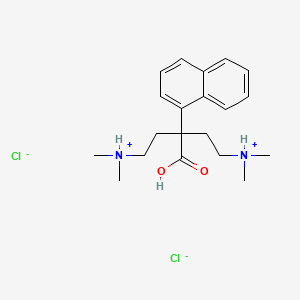
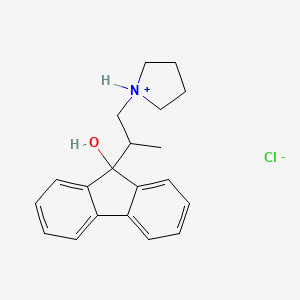
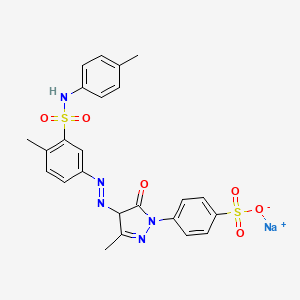
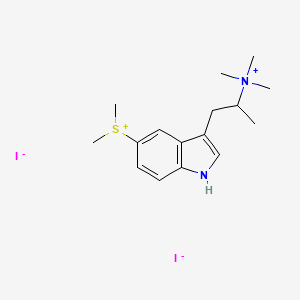
![5-chloro-N-[6-[(3-chlorobenzoyl)amino]-3-pyridinyl]-2-[4-[2-(2-hydroxyethoxy)ethyl]-1-piperazinyl]-4-Pyridinecarboxamide](/img/structure/B13764009.png)
![[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-(3-methylphenyl)carbamate;chloride](/img/structure/B13764013.png)


